N'~2~,N'~5~-bis[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]furan-2,5-dicarbohydrazide
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Overview
Description
N’~2~,N’~5~-bis[(E)-bicyclo[221]hept-5-en-2-ylmethylidene]furan-2,5-dicarbohydrazide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~,N’~5~-bis[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]furan-2,5-dicarbohydrazide typically involves the reaction of furan-2,5-dicarbohydrazide with bicyclo[2.2.1]hept-5-en-2-ylmethylidene derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as anhydrous dioxane . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully controlled to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N’~2~,N’~5~-bis[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]furan-2,5-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as peracetic acid, leading to the formation of epoxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Peracetic acid in anhydrous dioxane.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Epoxides of the bicyclic structure.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
N’~2~,N’~5~-bis[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]furan-2,5-dicarbohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N’~2~,N’~5~-bis[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]furan-2,5-dicarbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]-arenesulfonamides
- 7-oxa-2-azabicyclo[2.2.1]hept-5-ene derivatives
Uniqueness
N’~2~,N’~5~-bis[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]furan-2,5-dicarbohydrazide is unique due to its specific bicyclic structure and the presence of furan-2,5-dicarbohydrazide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C22H24N4O3 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-N,5-N-bis[(E)-2-bicyclo[2.2.1]hept-5-enylmethylideneamino]furan-2,5-dicarboxamide |
InChI |
InChI=1S/C22H24N4O3/c27-21(25-23-11-17-9-13-1-3-15(17)7-13)19-5-6-20(29-19)22(28)26-24-12-18-10-14-2-4-16(18)8-14/h1-6,11-18H,7-10H2,(H,25,27)(H,26,28)/b23-11+,24-12+ |
InChI Key |
AFAUUXNDJLKADH-ASIDMNOUSA-N |
Isomeric SMILES |
C1C2C(CC1C=C2)/C=N/NC(=O)C3=CC=C(O3)C(=O)N/N=C/C4C5C=CC(C4)C5 |
Canonical SMILES |
C1C2CC(C1C=C2)C=NNC(=O)C3=CC=C(O3)C(=O)NN=CC4CC5CC4C=C5 |
Origin of Product |
United States |
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